![molecular formula C14H10N2O2S B12878897 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is a heterocyclic compound that contains an oxazole ring fused with a thiophene ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol typically involves the reaction of a thiophene derivative with an oxazole precursor. One common method involves the condensation of 2-thiophenecarboxaldehyde with 2-amino-4-phenyl-1,3-oxazol-5-ol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-thiazol-5-ol
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-thiol
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-amine
Uniqueness
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is unique due to its specific combination of an oxazole ring with a thiophene ring and a phenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C14H10N2O2S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C14H10N2O2S/c17-14-11(9-15-12-7-4-8-19-12)16-13(18-14)10-5-2-1-3-6-10/h1-9,17H/b15-9+ |
Clave InChI |
XDKBBZWDMPIZIL-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



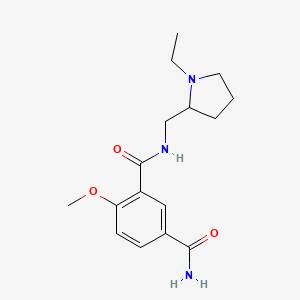
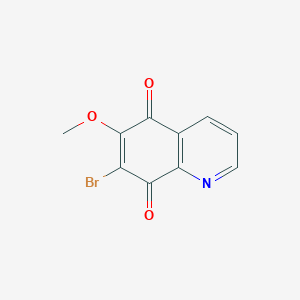
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
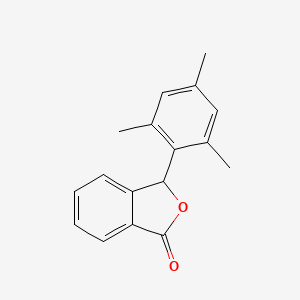

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
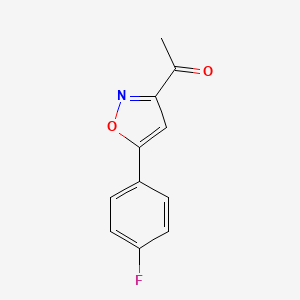
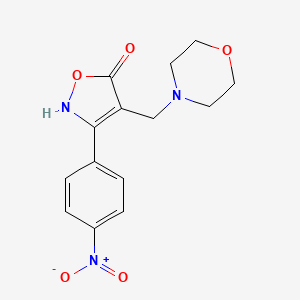

![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
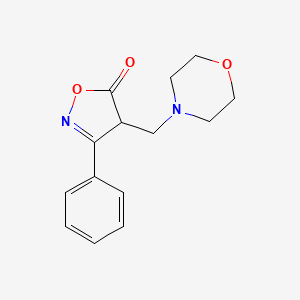
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
